1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach is the Huisgen cycloaddition reaction, where a phenyl azide and a terminal alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring. The trifluoromethyl group can be introduced through subsequent halogenation and trifluoromethylation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Large-scale production often involves optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The triazole ring can be reduced to form a different heterocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation can yield carboxylic acid derivatives such as methyl esters or amides.
Reduction can produce triazole derivatives with different ring structures.
Substitution reactions can result in compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group is highly electronegative, which can influence the compound's binding affinity to biological targets. The carboxylic acid group can interact with enzymes and receptors, potentially modulating biological processes.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid: is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds without this group.
1-(Trifluoromethyl)benzene: Lacks the triazole and carboxylic acid groups, resulting in different reactivity and applications.
1,2,3-Triazole-4-carboxylic acid: Does not have the trifluoromethyl group, leading to different biological and chemical behavior.
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Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-1-2-4-8(6)16-5-7(9(17)18)14-15-16/h1-5H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKXLWMTSODOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049872-71-0 | |
Record name | 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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